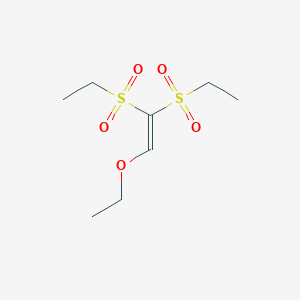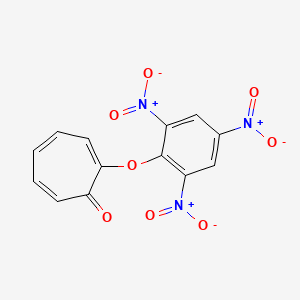
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C6H11BrSi It is a derivative of propargyl bromide, where the hydrogen atom of the terminal alkyne is replaced by a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoprop-1-yn-1-yl)(trimethyl)stannane typically involves the reaction of propargyl bromide with trimethylstannane under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where propargyl bromide is reacted with trimethylstannane in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine or potassium carbonate, are often used to deprotonate the alkyne and activate it for further reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas, are used in reduction reactions.
Major Products Formed
Substituted Alkynes: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling or other cross-coupling reactions.
Reduced Alkanes/Alkenes: Formed through reduction reactions.
Scientific Research Applications
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Investigated for its potential use in the modification of biomolecules, such as proteins or nucleic acids, for research purposes.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of (3-Bromoprop-1-yn-1-yl)(trimethyl)stannane involves its reactivity towards various nucleophiles and electrophiles. The trimethylstannyl group can stabilize the intermediate species formed during reactions, facilitating the formation of new bonds. The bromine atom can act as a leaving group, allowing for substitution reactions to occur. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylstannyl group.
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: A closely related compound where the trimethylstannyl group is replaced by a hydrogen atom.
(3-Bromoprop-1-yn-1-yl)trimethylsilane: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Propargyl Chloride: Another related compound with a chlorine atom instead of bromine.
Uniqueness
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability compared to its analogs. The stannyl group can participate in specific reactions, such as Stille coupling, that are not possible with the silyl or hydrogen analogs. This makes it a valuable reagent in organic synthesis and material science.
Properties
CAS No. |
64185-10-0 |
|---|---|
Molecular Formula |
C6H11BrSn |
Molecular Weight |
281.77 g/mol |
IUPAC Name |
3-bromoprop-1-ynyl(trimethyl)stannane |
InChI |
InChI=1S/C3H2Br.3CH3.Sn/c1-2-3-4;;;;/h3H2;3*1H3; |
InChI Key |
PBMSTFFPWINYAN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


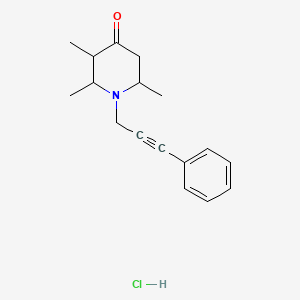
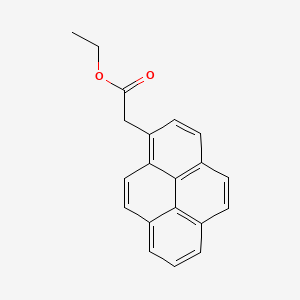
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
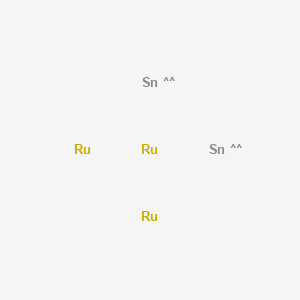
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
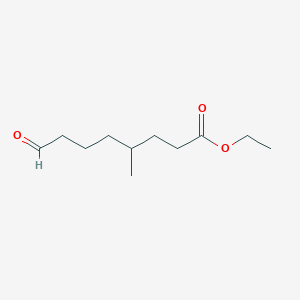

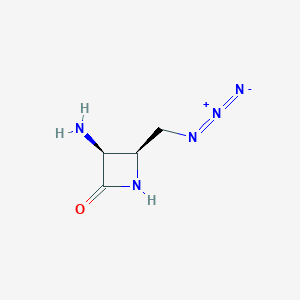
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

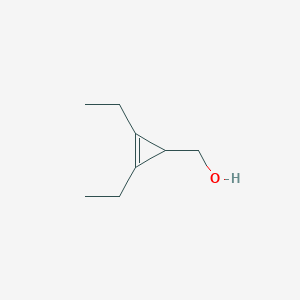
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
